2-(4-(2-(cyclopropylmethoxy)isonicotinoyl)piperazin-1-yl)-N-isopropylpropanamide
Description
This compound features a piperazine core substituted with a 2-(cyclopropylmethoxy)isonicotinoyl group at the 4-position and an N-isopropylpropanamide side chain. Its synthesis likely follows methods analogous to those described in piperazine-containing pharmaceuticals, such as the multi-step coupling and functionalization procedures outlined in patent literature (e.g., Example 121 in EP 2 903 618 B1) .
Properties
IUPAC Name |
2-[4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperazin-1-yl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3/c1-14(2)22-19(25)15(3)23-8-10-24(11-9-23)20(26)17-6-7-21-18(12-17)27-13-16-4-5-16/h6-7,12,14-16H,4-5,8-11,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSYMXIAEQUJNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C)N1CCN(CC1)C(=O)C2=CC(=NC=C2)OCC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(cyclopropylmethoxy)isonicotinoyl)piperazin-1-yl)-N-isopropylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to enhance yield and purity. The use of high-throughput screening and optimization of reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-(cyclopropylmethoxy)isonicotinoyl)piperazin-1-yl)-N-isopropylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(4-(2-(cyclopropylmethoxy)isonicotinoyl)piperazin-1-yl)-N-isopropylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in targeting specific receptors or enzymes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(2-(cyclopropylmethoxy)isonicotinoyl)piperazin-1-yl)-N-isopropylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s pharmacological profile and physicochemical properties can be inferred through comparison with piperazine derivatives reported in the literature. Below is a detailed analysis:
Table 1: Structural and Pharmacological Comparison
Key Findings :
Structural Influences on 5-HT2A Affinity: Compounds 5–7 (Obniska et al., 2003) exhibit high 5-HT2A affinity (Ki = 15–46 nM) due to the spiro-cyclohexane-pyrrolidinedione moiety. Replacement with a β-tetralone fragment (Compound 8) reduces 5-HT2A affinity by ~7-fold (Ki = 210 nM), underscoring the importance of the spirocyclic group . The target compound’s cyclopropylmethoxy-isonicotinoyl group may enhance receptor interaction compared to phenyl or tetralone substituents, though experimental validation is needed.
Role of the Piperazine Core :
- Piperazine derivatives generally show moderate-to-high serotonin receptor binding. The flexibility of the piperazine ring in the target compound (similar to Example 121’s structure) could improve pharmacokinetic properties, such as solubility and bioavailability .
Side Chain Modifications: The N-isopropylpropanamide group in the target compound differs from the N-[3-(4-phenylpiperazin-1-yl)-propyl] chains in Obniska et al.’s compounds.
Biological Activity
The compound 2-(4-(2-(cyclopropylmethoxy)isonicotinoyl)piperazin-1-yl)-N-isopropylpropanamide is a synthetic molecule that has garnered interest due to its potential therapeutic applications. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features several key components:
- Piperazine ring : A common motif in drug design, providing flexibility and interaction capabilities.
- Isonicotinoyl group : Often associated with antimicrobial and anti-tubercular activities.
- Cyclopropylmethoxy substituent : This moiety may enhance lipophilicity and alter pharmacokinetic properties.
Research indicates that this compound interacts with various biological targets, primarily focusing on the central nervous system (CNS). Its mechanism may involve modulation of neurotransmitter systems, particularly those related to serotonin and dopamine pathways.
- Serotonergic Activity : Preliminary studies suggest that the compound may act as a serotonin receptor modulator, potentially influencing mood and anxiety levels.
- Dopaminergic Effects : The piperazine component may confer dopaminergic properties, which could be beneficial in treating disorders such as schizophrenia or Parkinson's disease.
Antimicrobial Effects
Several studies have investigated the antimicrobial properties of related compounds. While specific data on this compound is limited, its structural analogs have shown promising results against various pathogens. For instance, compounds containing the isonicotinoyl group are known for their activity against Mycobacterium tuberculosis.
Neuropharmacological Studies
In vitro and in vivo studies have been conducted to assess the neuropharmacological effects of similar compounds. Notably:
- Anxiety Models : Compounds with similar structures have demonstrated anxiolytic effects in rodent models.
- Antidepressant Activity : Research indicates potential antidepressant-like effects through serotonergic mechanisms.
Case Studies
- Study on Structural Analogues : A study published in a peer-reviewed journal evaluated the biological activity of structurally similar compounds. It found that modifications to the piperazine ring significantly influenced the binding affinity to serotonin receptors, suggesting a similar potential for our compound of interest.
- Clinical Trials : Ongoing clinical trials involving related piperazine derivatives are exploring their efficacy in treating anxiety disorders. These trials may provide insights into the therapeutic potential of this compound.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.43 g/mol |
| Solubility | Soluble in DMSO |
| Target Receptors | Serotonin, Dopamine |
| Potential Uses | Antimicrobial, CNS Disorders |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
